molecular formula C21H18FNO2 B5572602 N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

Cat. No.: B5572602
M. Wt: 335.4 g/mol
InChI Key: DNLBSVAWSXNPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide is a useful research compound. Its molecular formula is C21H18FNO2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13215698 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research on oxazolidinones, a class of antimicrobial agents, highlights the unique mechanism of bacterial protein synthesis inhibition. Although not directly naming N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, the study on similar oxazolidinone analogs, U-100592 and U-100766, demonstrates significant in vitro antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These findings suggest the potential of structurally related compounds in antimicrobial therapy (Zurenko et al., 1996).

Photoreactivity Studies

A study on the photoreactivity of flutamide, a structurally related compound, in different solvents reveals the potential for photo-induced chemical transformations. This research may provide insights into the photostability and phototoxicity of similar acetamide derivatives, including this compound, which is crucial for the development of drugs and chemicals exposed to light (Watanabe et al., 2015).

Herbicide and Pesticide Development

The synthesis and evaluation of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity highlight the versatility of acetamide derivatives in developing new compounds with specific biological properties. This research might indicate the broader applicability of this compound in creating novel therapeutic agents (Sunder & Maleraju, 2013).

Antiepileptic Drug Development

Investigations into DSP-0565, a broad-spectrum antiepileptic drug candidate, illustrate the potential for acetamide derivatives in the treatment of epilepsy. Although not the exact compound, the study showcases the chemical framework's capacity for neurological applications, suggesting a possible research avenue for this compound (Tanaka et al., 2019).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)25-14-21(24)23-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLBSVAWSXNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.